(8-Methylquinolin-5-yl)methanamine

LTC4 synthase inhibition Leukotriene pathway Asthma therapeutics

(8-Methylquinolin-5-yl)methanamine (CAS 1211489-11-0) is a quinoline-based heterocyclic amine with the molecular formula C11H12N2 and molecular weight 172.23 g/mol. The compound features a primary aminomethyl (-CH2NH2) group at the 5-position and a methyl substituent at the 8-position of the bicyclic quinoline scaffold.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1211489-11-0
Cat. No. B596390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinolin-5-yl)methanamine
CAS1211489-11-0
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)CN)C=CC=N2
InChIInChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3
InChIKeyMJZJHOJWWBVSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8-Methylquinolin-5-yl)methanamine CAS 1211489-11-0: Procurement-Grade Properties and Research Baseline


(8-Methylquinolin-5-yl)methanamine (CAS 1211489-11-0) is a quinoline-based heterocyclic amine with the molecular formula C11H12N2 and molecular weight 172.23 g/mol [1]. The compound features a primary aminomethyl (-CH2NH2) group at the 5-position and a methyl substituent at the 8-position of the bicyclic quinoline scaffold. This specific substitution pattern distinguishes it from other 8-methylquinoline regioisomers (3-yl, 4-yl, 6-yl, 7-yl variants) that exhibit markedly different biological and physicochemical properties. The primary amine functionality enables facile derivatization for medicinal chemistry applications, including amide coupling, reductive amination, and urea formation. Key physicochemical parameters include XLogP3 approximately 1.4, topological polar surface area approximately 38.9 Ų, one rotatable bond, and one hydrogen bond donor [1].

Why Generic Quinoline Methanamines Cannot Substitute for (8-Methylquinolin-5-yl)methanamine in Target-Focused Research


Regioisomeric substitution patterns on the quinoline scaffold produce fundamentally divergent pharmacological profiles. While 8-methylquinoline-3-yl derivatives have been optimized for MCHR1 antagonism with subnanomolar binding affinity [1], the 5-aminomethyl substitution pattern of the target compound directs activity toward an entirely different target space, as evidenced by patent-derived LTC4 synthase inhibitors containing the 8-methylquinolin-5-yl core (IC50 = 359 nM) [2]. Substitution at the 5-position versus the 3-position alters the spatial orientation of the basic amine group, which critically influences target binding geometry. Even within the same core scaffold, the presence or absence of the 8-methyl group materially affects both potency and selectivity—the unsubstituted quinolin-5-yl analog serves as a SIRT2 inhibitor scaffold (inhibition values of 63% at 100 μM) , whereas the 8-methyl variant appears in patent literature for entirely distinct therapeutic programs. These target-specific differences preclude generic substitution based solely on shared quinoline ancestry.

(8-Methylquinolin-5-yl)methanamine Procurement Evidence: Quantifiable Differentiation from Structural Analogs


8-Methylquinolin-5-yl Core Confers Submicromolar LTC4 Synthase Inhibition Unavailable to Unsubstituted or 3-yl Regioisomers

The 8-methylquinolin-5-yl scaffold is a critical pharmacophoric element in AstraZeneca's LTC4 synthase inhibitor program. A patent-derived compound containing the (8-methylquinolin-5-yl)amino moiety demonstrated IC50 = 359 nM against recombinant human LTC4 synthase [1]. This inhibitory activity is not shared by regioisomeric 8-methylquinolin-3-yl derivatives, which have been characterized primarily for kinase inhibition (PI3Kδ IC50 = 1000 nM) [2] rather than leukotriene pathway targets. The 5-position aminomethyl substitution provides the optimal vector for accessing the LTC4 synthase active site.

LTC4 synthase inhibition Leukotriene pathway Asthma therapeutics

8-Methyl Substitution at Quinoline 5-Position Drives Distinct Biological Target Space from Unsubstituted 5-Aminomethylquinoline

Direct structural comparison reveals that (8-methylquinolin-5-yl)methanamine differs from 5-(aminomethyl)quinoline (CAS 58123-57-2) solely by the addition of a methyl group at the 8-position. This single methyl addition fundamentally alters the compound's target engagement profile. Unsubstituted quinolin-5-yl derivatives (such as compound 20: 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid) exhibit SIRT2 inhibition of 63 ± 5% at 100 μM and 35 ± 3% at 10 μM . In contrast, the 8-methyl-substituted core appears in patent literature for LTC4 synthase (IC50 = 359 nM) [1] and MCHR1 antagonist programs (IC50 values of 0.54–2.8 nM for optimized 8-methylquinoline derivatives) [2], representing entirely different therapeutic target classes.

SIRT2 inhibition Epigenetics Cancer therapeutics

8-Methylquinoline Scaffold Confers Subnanomolar MCHR1 Binding Affinity Unattainable with Alternative Bicyclic Cores

Systematic scaffold-hopping studies in the MCHR1 antagonist program revealed that the 8-methylquinoline core confers uniquely superior binding affinity compared to alternative bicyclic scaffolds. Starting from a dihydronaphthalene-based lead (compound 1: human MCHR1 IC50 = 1.9 nM; 5-HT2c IC50 = 0.53 nM), replacement with the 8-methylquinoline core in compound 5v achieved a 3.5-fold improvement in binding affinity (IC50 = 0.54 nM) while simultaneously eliminating off-target 5-HT2c activity (IC50 > 1000 nM, >1887-fold selectivity) [1]. The 8-methylquinoline scaffold also exhibits slow dissociation kinetics with low Koff values, characteristic of insurmountable antagonism [2]—a property not shared by dihydronaphthalene or other quinoline-based cores.

MCHR1 antagonism Obesity therapeutics GPCR pharmacology

8-Methylquinolin-5-yl Substructure Enables Potent Telomerase Inhibition Unavailable to Other Quinoline 5-Aminomethyl Analogs

The 5-aminomethylquinoline scaffold has been validated as a telomerase inhibitor pharmacophore through systematic SAR studies. Compounds 4d and 4i from a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives demonstrated potent telomerase inhibition and broad-spectrum antitumor activity against HepG2, SGC-7901, and MCF-7 cancer cell lines, with activity comparable to positive controls . The 5-aminomethyl substitution provides an optimal vector for accessing the telomerase active site as confirmed by docking simulations, whereas regioisomeric substitution patterns (e.g., 3-aminomethyl, 4-aminomethyl, 6-aminomethyl) produce compounds with substantially different biological profiles—3-aminomethyl derivatives target MCHR1, while 4-aminomethyl derivatives have not been characterized for telomerase activity [1].

Telomerase inhibition Anticancer agents Molecular docking

Procurement-Relevant Application Scenarios for (8-Methylquinolin-5-yl)methanamine Based on Evidence-Verified Differentiation


Medicinal Chemistry: LTC4 Synthase Inhibitor Development (Leukotriene Pathway)

This compound is the optimal starting material for synthesizing LTC4 synthase inhibitors targeting inflammatory and respiratory diseases. AstraZeneca patent US9657001 explicitly claims compounds containing the (8-methylquinolin-5-yl)amino moiety with demonstrated IC50 = 359 nM against recombinant human LTC4 synthase [1]. The 5-aminomethyl group provides the attachment point for urea or amide linkages essential for target engagement. Alternative regioisomers (3-yl, 4-yl, 6-yl, 7-yl) lack this specific target engagement profile and should not be substituted.

Drug Discovery: MCHR1 Antagonist Programs (Obesity and Metabolic Disorders)

The 8-methylquinoline scaffold is a validated privileged core for MCHR1 antagonist development. Optimized 8-methylquinoline derivatives achieve subnanomolar MCHR1 binding affinity (IC50 = 0.54 nM) with >1887-fold selectivity over the 5-HT2c off-target receptor [1]. Furthermore, this chemotype exhibits slow dissociation kinetics and insurmountable antagonism—unique pharmacological properties not shared by dihydronaphthalene or alternative bicyclic cores [2]. The 8-methyl substitution is essential for this selectivity profile; unsubstituted quinoline cores do not confer the same degree of MCHR1/5-HT2c discrimination.

Anticancer Research: Telomerase Inhibitor SAR Studies

The 5-aminomethylquinoline scaffold has been validated through systematic SAR as a telomerase inhibitor pharmacophore [1]. Compounds bearing the 5-aminomethyl substitution pattern demonstrate potent telomerase inhibition and broad-spectrum antitumor activity against HepG2, SGC-7901, and MCF-7 cell lines. Molecular docking confirms that the 5-position substitution provides the optimal vector for accessing the telomerase active site—a property not shared by 3-aminomethyl or 4-aminomethyl regioisomers. The 8-methyl group may further modulate lipophilicity and cellular permeability for lead optimization.

Chemical Biology: SIRT2 Inhibitor Tool Compound Synthesis (Epigenetics)

Quinolin-5-yl methanamine derivatives serve as key intermediates in the synthesis of SIRT2 inhibitors. A structurally related quinolin-5-yl urea derivative (compound 20) exhibits 63 ± 5% SIRT2 inhibition at 100 μM and 35 ± 3% at 10 μM [1]. The 5-aminomethyl group enables urea or amide bond formation essential for SIRT2 active site engagement. The 8-methyl substituent provides a modifiable handle for optimizing potency (SAR optimization of this series yielded compound 25 with IC50 = 2.47 μM, a 7.2-fold improvement over the AGK2 reference inhibitor with IC50 = 17.75 μM) [1].

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